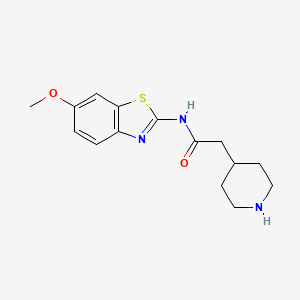
N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide, also known as BTA-CI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of the thiophene ring system and has been found to exhibit interesting biological properties that make it a promising candidate for various research studies.
Mecanismo De Acción
The exact mechanism of action of N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide is not yet fully understood. However, it is believed that the compound interacts with metal ions in a chelation process, resulting in the formation of a stable complex. This complex is then able to exhibit strong fluorescence properties, allowing for the detection and quantification of metal ions in various biological samples.
Biochemical and Physiological Effects:
N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide has been found to exhibit minimal toxicity in vitro, making it a promising candidate for various biological applications. However, the exact biochemical and physiological effects of N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide on living organisms are not yet fully understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide in lab experiments is its high sensitivity and selectivity for metal ions. This makes it a valuable tool for the detection and quantification of metal ions in various biological samples. However, one of the main limitations of N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide is its potential toxicity in vivo, which may limit its use in certain biological applications.
Direcciones Futuras
There are several potential future directions for research involving N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide. One area of research involves the development of new fluorescent probes based on N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide for the detection of other metal ions. Another area of research involves the use of N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide as a potential therapeutic agent for the treatment of various diseases. Additionally, further investigation is needed to fully understand the biochemical and physiological effects of N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide on living organisms.
Métodos De Síntesis
The synthesis of N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide involves the reaction of 2-chloroacetyl chloride with 5-bromothiophene-2-methanol in the presence of a base such as triethylamine. The reaction proceeds via an SN2 mechanism, resulting in the formation of N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide as a white solid.
Aplicaciones Científicas De Investigación
N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide as a fluorescent probe for the detection of metal ions such as copper and zinc. This is due to the fact that N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide contains a thiophene ring system, which has been found to exhibit strong fluorescence properties in the presence of metal ions.
Propiedades
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNOS/c8-6-2-1-5(12-6)4-10-7(11)3-9/h1-2H,3-4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKACAHFODDWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-methyl-1H-pyrazol-4-yl)methylsulfamoylmethyl]benzoic acid](/img/structure/B7576546.png)
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-phenylcyclohexan-1-amine](/img/structure/B7576548.png)
![5-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576555.png)
![3-[Ethyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid](/img/structure/B7576557.png)
![2-[1-[2-(2-Methylphenyl)acetyl]piperidin-2-yl]acetic acid](/img/structure/B7576564.png)
![2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid](/img/structure/B7576570.png)
![2-[Propyl-[4-(tetrazol-1-yl)benzoyl]amino]acetic acid](/img/structure/B7576578.png)
![2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid](/img/structure/B7576594.png)

![2-[(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-propylamino]acetic acid](/img/structure/B7576622.png)
![3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7576625.png)
![4-[4-(Trifluoromethylsulfonyl)phenyl]sulfanylphenol](/img/structure/B7576642.png)
![N-[(2-methylpyrazol-3-yl)methyl]quinoxalin-2-amine](/img/structure/B7576653.png)
